1-Dodecyl-3-methylimidazolium hexafluorophosphate

描述

1-Dodecyl-3-methylimidazolium hexafluorophosphate is an ionic liquid with the chemical formula C₁₆H₃₁F₆N₂P and a molecular weight of 396.3949 g/mol . It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various organic solvents . This compound is widely used in green chemistry as a replacement for traditional volatile organic solvents due to its environmentally friendly nature .

准备方法

1-Dodecyl-3-methylimidazolium hexafluorophosphate can be synthesized through a two-step process:

Synthesis of 1-Dodecyl-3-methylimidazolium chloride: This involves the reaction of 1-methylimidazole with 1-dodecyl chloride under reflux conditions.

Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .

化学反应分析

1-Dodecyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

Oxidation and reduction: The compound can participate in redox reactions, where it either gains or loses electrons.

Complexation: It can form complexes with metal ions, which is useful in catalysis and separation processes.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Organic Synthesis

Catalysis and Reaction Medium

1-Dodecyl-3-methylimidazolium hexafluorophosphate serves as an effective solvent and catalyst in organic reactions. Its hydrophobic nature allows it to solubilize non-polar compounds while facilitating reactions that require ionic environments. For instance, Xu et al. (2013) demonstrated its synergistic effect when combined with montmorillonite for microcellular foaming of poly(methyl methacrylate) using supercritical CO2, highlighting its utility in polymer processing and material development .

Extraction Processes

Separation of Natural Compounds

This ionic liquid has proven effective in the extraction of valuable natural compounds. A study by Zhang et al. (2018) explored its use for extracting ferulic acid and vanilla acid from aqueous solutions. The results indicated that the hydrophobic interactions facilitated by the ionic liquid significantly enhanced extraction efficiency compared to traditional methods . The extraction performance was found to improve with longer alkyl chains, underscoring the influence of molecular structure on extraction capabilities.

Rare Earth Element Recovery

Another notable application is in the flotation process for recovering rare earth elements. Research has shown that using this compound can enhance the recovery rates of minerals like monazite and bastnasite, achieving recovery efficiencies ranging from 23.77% to 77.91% when compared to conventional solvents .

Material Science

Ionic Liquid Crystals

The compound exhibits liquid crystalline behavior at elevated temperatures, making it a subject of interest in materials science. The ability to form ordered phases can be exploited in developing advanced materials with specific optical or electronic properties. Studies have characterized these behaviors using techniques such as NMR and X-ray diffraction, revealing insights into the structural dynamics of ionic liquid crystals .

Energy Storage Applications

Electrolytes in Batteries

this compound is being investigated as a potential electrolyte in energy storage systems, including batteries and supercapacitors. Its wide electrochemical window and thermal stability make it suitable for high-performance energy storage devices, contributing to advancements in sustainable energy technologies.

Summary of Key Applications

作用机制

The mechanism of action of 1-Dodecyl-3-methylimidazolium hexafluorophosphate involves its interaction with various molecular targets and pathways:

Solvent properties: Its ability to dissolve a wide range of compounds makes it an effective medium for chemical reactions and separations.

Complexation: It can form stable complexes with metal ions, which is useful in catalysis and separation processes.

Antimicrobial activity: The compound’s long alkyl chain and imidazolium cation contribute to its ability to disrupt microbial cell membranes, leading to cell death.

相似化合物的比较

1-Dodecyl-3-methylimidazolium hexafluorophosphate can be compared with other similar ionic liquids, such as:

1-Hexyl-3-methylimidazolium hexafluorophosphate: This compound has a shorter alkyl chain, which affects its solubility and thermal stability.

1-Decyl-3-methylimidazolium hexafluorophosphate: This compound has a similar structure but with a decyl chain instead of a dodecyl chain, leading to differences in its physical and chemical properties.

1-Butyl-3-methylimidazolium hexafluorophosphate: This compound has an even shorter alkyl chain, resulting in different solubility and stability characteristics.

The uniqueness of this compound lies in its long alkyl chain, which provides enhanced solubility and stability compared to its shorter-chain counterparts .

生物活性

1-Dodecyl-3-methylimidazolium hexafluorophosphate (C12MIm[PF6]) is a type of ionic liquid that has garnered attention for its unique physicochemical properties and potential biological applications. This article delves into its biological activity, examining its antimicrobial properties, interactions with biological systems, and implications for drug delivery and therapeutic applications.

Chemical Structure and Properties

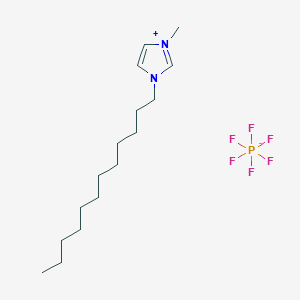

This compound is characterized by a dodecyl chain attached to a methylimidazolium cation, paired with the hexafluorophosphate anion. The structure can be represented as follows:

This compound exhibits low volatility, high thermal stability, and tunable solubility, making it suitable for various applications in chemical processes and biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of C12MIm[PF6]. Research indicates that this ionic liquid demonstrates significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Zone of Inhibition : In a study assessing its antimicrobial efficacy, C12MIm[PF6] exhibited zones of inhibition comparable to conventional antibiotics, indicating its potential as an antimicrobial agent .

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. The hydrophobic dodecyl chain facilitates interaction with lipid membranes, enhancing its antimicrobial effect .

Cytotoxicity and Biocompatibility

While C12MIm[PF6] shows promise as an antimicrobial agent, its cytotoxicity is a critical factor for biomedical applications. Studies have evaluated its effects on mammalian cells:

- Cytotoxicity Assays : In vitro assays demonstrated that at lower concentrations, C12MIm[PF6] exhibits minimal cytotoxic effects on human cell lines, suggesting a favorable safety profile for potential therapeutic use .

- Biocompatibility : The compound's biocompatibility is further supported by its ability to form stable complexes with biomolecules, which may reduce toxicity while enhancing therapeutic efficacy .

Applications in Drug Delivery

The unique properties of C12MIm[PF6] make it an attractive candidate for drug delivery systems (DDS):

- Polymeric Carriers : It has been utilized in polymer-based DDS to improve the solubility and bioavailability of poorly soluble drugs. The ionic liquid aids in the formation of nanoparticles that can encapsulate therapeutic agents effectively .

- Targeted Delivery : The compound's ability to modify the release profiles of drugs allows for targeted delivery mechanisms, particularly in cancer therapy where enhanced permeation and retention (EPR) effects can be exploited to deliver drugs directly to tumor sites .

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound:

属性

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;1-7(2,3,4,5)6/h14-16H,3-13H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHALGYBTKGJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047919 | |

| Record name | 1-Dodecyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219947-93-0 | |

| Record name | 1-Dodecyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。